

Application Note: Dosing Guidelines for *ent*-Ticagrelor in Murine Models

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Compound of Interest

Compound Name: *ent*-Ticagrelor

Cat. No.: B1161530

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Executive Summary & Rationale

ent-Ticagrelor is the enantiomer of Ticagrelor (AZD6140). While Ticagrelor is a potent, reversible, direct-acting antagonist of the P2Y₁₂ receptor (inhibiting platelet aggregation), **ent-Ticagrelor** typically lacks affinity for the P2Y₁₂ receptor due to the strict stereoselectivity of G-protein coupled receptors (GPCRs).

Consequently, **ent-Ticagrelor** is the "Gold Standard" negative control in mechanistic studies. It allows researchers to distinguish between:

- On-Target Effects: P2Y₁₂-mediated signaling (blocked by Ticagrelor, unaffected by **ent-Ticagrelor**).
- Off-Target/Pleiotropic Effects: Mechanisms independent of P2Y₁₂, such as NLRP3 inflammasome inhibition, ENT1 transporter blockade, or direct bactericidal activity (potentially affected by both enantiomers depending on the structural requirements of the secondary target).

Key Physicochemical Properties

Since enantiomers share identical physicochemical properties (solubility, pKa, lipophilicity) in achiral environments, the formulation and dosing vehicles for **ent-Ticagrelor** must be identical to those used for Ticagrelor.

Property	Specification
Molecular Weight	522.57 g/mol
Solubility	Class IV (Low Solubility/Low Permeability). Practically insoluble in water.
Primary Solvent	DMSO (up to 50 mg/mL), Ethanol.
In Vivo Vehicle	Requires surfactants (Tween 80) or co-solvents (PEG400) for bioavailability.

Formulation Protocols

ent-Ticagrelor is hydrophobic. Direct suspension in saline will result in poor bioavailability and inconsistent dosing. Use the following Self-Nanoemulsifying Drug Delivery System (SNEDDS) or Suspension Vehicle for optimal oral delivery.

Protocol A: Standard Oral Gavage Vehicle (Recommended)

Target Concentration: 10 mg/mL (suitable for 100 mg/kg dosing at 10 mL/kg volume).

- Weigh: 100 mg of **ent-Ticagrelor** powder.
- Dissolve: Add 500 μ L of DMSO (5% final vol) and vortex until completely dissolved (clear solution).
- Add Surfactant: Add 500 μ L of Cremophor EL (or Tween 80) (5% final vol). Vortex vigorously.
- Dilute: Slowly add 9.0 mL of warm Saline (0.9% NaCl) or Water for Injection while vortexing.
 - Note: A white/cloudy suspension or emulsion will form. This is normal. Ensure homogeneity before every draw.

- Storage: Prepare fresh daily. Do not store diluted suspension.

Protocol B: High-Bioavailability SNEDDS (For Pharmacokinetic Studies)

For studies requiring maximum absorption (mimicking clinical exposure):

- Oil Phase: Oleic Acid (10%)
- Surfactant: Tween 20 (45%)
- Co-Surfactant: Propylene Glycol (45%)
- Method: Dissolve **ent-Ticagrelor** in the mixture of Oil/Surfactant/Co-surfactant.^[1] Dilute with water 1:10 prior to administration.

Dosing Guidelines (Murine Models)

A. Pharmacological Control (P2Y12 Exclusion)

To prove that an observed effect (e.g., tumor metastasis reduction) is P2Y12-dependent, **ent-Ticagrelor** is dosed at the same molar equivalent as the active arm.

Route	Dosage Range	Frequency	Application
Oral (PO)	10 – 100 mg/kg	BID (Twice Daily)	Standard regimen. 100 mg/kg ensures high systemic exposure to rule out weak binding.
Intraperitoneal (IP)	10 – 25 mg/kg	Daily	Used for acute studies, though PO is preferred for clinical relevance.
Intravenous (IV)	2 – 5 mg/kg	Bolus	Only for acute pharmacokinetic or bleeding time controls.

B. Specific Experimental Models

1. NLRP3 Inflammasome Studies

Context: Ticagrelor inhibits NLRP3 independent of P2Y12.

- Experimental Arm: Ticagrelor (100 mg/kg PO).
- Control Arm: **ent-Ticagrelor** (100 mg/kg PO).
- Readout: If **ent-Ticagrelor** also inhibits IL-1 β release/ASC oligomerization, the mechanism is structurally driven but P2Y12-independent. If only Ticagrelor works, the mechanism requires the specific chiral pocket of P2Y12 (or a chiral off-target).

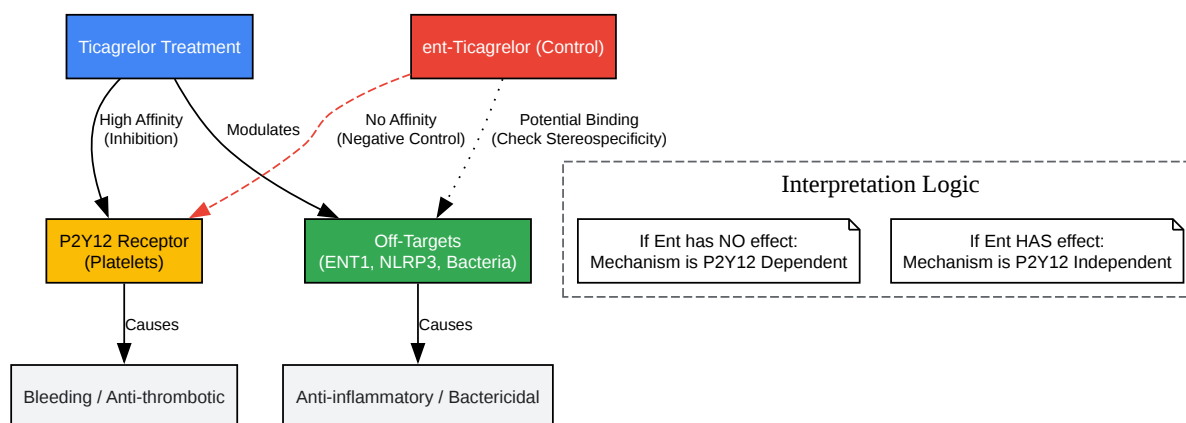
2. Antibacterial Activity (*S. aureus*/MRSA)

Context: Ticagrelor has bactericidal activity.

- Dosing: 20–50 mg/kg PO (or topical application for wound models).
- Logic: Bacterial membrane disruption is often less stereoselective than receptor binding. **ent-Ticagrelor** may retain antibacterial efficacy, serving as a powerful tool to decouple antibacterial benefits from antiplatelet bleeding risks.

Experimental Workflow & Mechanism Visualization

The following diagram illustrates the decision logic when using **ent-Ticagrelor** to deconvolute signaling pathways.



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Figure 1: Mechanistic differentiation using **ent-Ticagrelor**. The enantiomer acts as a filter to isolate P2Y12-mediated outcomes from pleiotropic effects.

Safety & Toxicology

- Bleeding Risk: Unlike Ticagrelor, **ent-Ticagrelor** should not significantly prolong bleeding time (tail vein bleeding assay) if it is truly P2Y12-inactive.
 - Validation Step: Always perform a tail bleeding time assay (2mm cut, 37°C saline) 2 hours post-dose to confirm the lack of antiplatelet activity in your specific batch.
- Dyspnea: Ticagrelor causes dyspnea via ENT1 inhibition (increasing adenosine).[2] If **ent-Ticagrelor** also inhibits ENT1 (which is less stereoselective than P2Y12), mice may exhibit "air hunger" or pauses in breathing. Monitor respiratory rate.

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